molecular formula C6H7N3O3S B14369682 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine CAS No. 90860-54-1

4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine

Cat. No.: B14369682
CAS No.: 90860-54-1
M. Wt: 201.21 g/mol
InChI Key: DTFVVOIZVUNTKD-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of methoxy, methylsulfanyl, and nitro groups in this compound makes it an interesting subject for chemical research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxypyrimidine and methylthiol.

    Methylation: The methylsulfanyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or acetonitrile to ensure complete conversion and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the nitration and methylation reactions in batches.

    Continuous Flow Systems: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-methoxy-6-(methylsulfanyl)-5-aminopyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The methoxy and methylsulfanyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylaniline: Shares the methoxy group but differs in the core structure and functional groups.

    4-Methoxy-6-methyl-2H-pyran-2-one: Similar methoxy group but different core structure and reactivity.

    Indole Derivatives: Contain similar functional groups but have a different core structure and biological activity.

Uniqueness

4-Methoxy-6-(methylsulfanyl)-5-nitropyrimidine is unique due to the combination of methoxy, methylsulfanyl, and nitro groups on the pyrimidine ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90860-54-1

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

4-methoxy-6-methylsulfanyl-5-nitropyrimidine

InChI

InChI=1S/C6H7N3O3S/c1-12-5-4(9(10)11)6(13-2)8-3-7-5/h3H,1-2H3

InChI Key

DTFVVOIZVUNTKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)SC)[N+](=O)[O-]

Origin of Product

United States

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